LEXIPAFANT

endotoxemia vascular permeability PAF antagonism

Lexipafant (CAS 139133-26-9), also known as BB-882 or Zacutex, is a small-molecule platelet-activating factor (PAF) receptor antagonist belonging to the imidazo[4,5-c]pyridine class. It was developed as a potent and selective inhibitor of the proinflammatory phospholipid mediator PAF, with a molecular weight of 458.57 Da and the molecular formula C23H30N4O4S.

Molecular Formula C23H30N4O4S
Molecular Weight 458.6 g/mol
Cat. No. B1214724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEXIPAFANT
SynonymsBB 882
BB-882
N-methyl-N-(4-((2-methyl-1H-imidazo(4,5-c)pyridin-1-yl)methyl)phenyl)sulfonyl-L-leucine ethyl este
Molecular FormulaC23H30N4O4S
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C
InChIInChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3
InChIKeyAQRXDPFOYJSPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lexipafant (BB-882) Procurement Guide: Compound Identity & Core Pharmacology for Scientific Sourcing


Lexipafant (CAS 139133-26-9), also known as BB-882 or Zacutex, is a small-molecule platelet-activating factor (PAF) receptor antagonist belonging to the imidazo[4,5-c]pyridine class [1]. It was developed as a potent and selective inhibitor of the proinflammatory phospholipid mediator PAF, with a molecular weight of 458.57 Da and the molecular formula C23H30N4O4S [2]. Lexipafant binds competitively to the PAF receptor with a reported binding affinity (Ki) of 0.4 nM against rabbit platelet membranes, and exhibits a pKi of 9.42 at the human PAF receptor [3][4]. The compound has been evaluated in multiple clinical indications including acute pancreatitis, HIV-associated cognitive impairment, severe sepsis, and postsurgical adhesion prevention, with human safety and tolerability established across several randomized controlled trials [5].

Lexipafant Sourcing Risk: Why In-Class PAF Antagonists Cannot Be Interchanged Without Evidence


Despite sharing a common target class, PAF receptor antagonists exhibit substantial differences in receptor binding kinetics, species-dependent potency, and tissue-specific efficacy that preclude generic substitution [1]. For example, lexipafant demonstrates superior inhibition of vascular permeability in the trachea and seminal vesicles compared to UR-12670 in rodent endotoxemia models, while also being the only PAF antagonist to inhibit thymic vascular permeability [2]. Published rank-order potency comparisons in rabbit platelet aggregation assays place structurally distinct antagonists such as WEB 2086, WEB 2170, BN 52021, and others along a broad potency spectrum, with lexipafant occupying a differentiated position not directly interchangeable with any single comparator [3]. Critically, lexipafant remains the only PAF antagonist with human clinical trial data in acute pancreatitis, HIV-associated cognitive impairment, and severe sepsis, creating an evidence gap that precludes confident substitution with any preclinical-only analog [4].

Lexipafant Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Selection


Lexipafant vs. UR-12670: Superior Inhibition of LPS-Induced Tracheal and Seminal Vesicle Vascular Permeability in Rat Endotoxemia

In a direct head-to-head comparison in a rat endotoxemia model, lexipafant (10 mg/kg i.v.) achieved 100% inhibition of LPS-induced plasma leakage in both the trachea and seminal vesicles, while UR-12670 at the same dose achieved only 49% and 81% inhibition, respectively. Furthermore, only lexipafant inhibited thymic vascular permeability (36% inhibition), whereas UR-12670 showed no effect at this site [1]. Both compounds similarly attenuated DIC markers—lexipafant reduced activated partial thromboplastin time increase by 58% and fibrinogen decrease by 31%, compared to 56% and 53% for UR-12670—indicating that lexipafant's differentiation lies principally in tissue-selective anti-permeability efficacy rather than global PAF receptor occupancy [1].

endotoxemia vascular permeability PAF antagonism systemic inflammation

Lexipafant vs. Placebo in Human Acute Pancreatitis: Phase II Organ Failure Recovery Rate and Inflammatory Biomarker Suppression

In a randomized, double-blind, placebo-controlled Phase II trial (n=83), lexipafant (60 mg i.v. for 3 days) demonstrated a statistically significant reduction in new organ failure incidence (P=0.041) and total organ failure score (P=0.048) at 72 hours versus placebo. Among patients with severe acute pancreatitis (APACHE II ≥8), 7 of 12 lexipafant-treated patients recovered from organ failure compared to only 2 of 11 placebo patients, while 2 additional placebo patients developed new organ failure [1]. Lexipafant also significantly reduced the proinflammatory cytokine IL-8 (P=0.038) and produced a more rapid decline in E-selectin levels, a marker of endothelial activation, versus placebo [1][2]. This represents the only double-blind clinical evidence of organ failure modification by any PAF antagonist in human acute pancreatitis, as no comparator PAF antagonist has published Phase II data in this indication [3].

acute pancreatitis organ failure clinical trial inflammatory biomarkers

Lexipafant Phase III Acute Pancreatitis Trial: Reduction in Pseudocyst Formation and Systemic Sepsis vs. Placebo

In the largest randomized controlled trial of any PAF antagonist in acute pancreatitis (n=290, APACHE II >6), lexipafant (100 mg/24 hours i.v. for 7 days) reduced pseudocyst formation from 14% (19/138 placebo patients) to 5% (8/148 lexipafant patients), a relative risk reduction of approximately 64% (P=0.025). Systemic sepsis occurred in 13/138 (9.4%) placebo patients versus 4/148 (2.7%) lexipafant patients (P=0.023), representing a 71% relative risk reduction. Local complications overall were reduced from 30% to 20% (P=0.065), and organ failure scores were significantly lower in the lexipafant group on day 3 (median change -1 vs. 0, P=0.04). Notably, interleukin-8 and E-selectin levels decreased more rapidly in the lexipafant group (both P<0.05) [1]. Although the trial's primary endpoint (new organ failure prevention) was not met, these secondary outcome differences remain the only Phase III data available for any PAF antagonist in this disease setting [2].

severe acute pancreatitis pseudocyst systemic sepsis local complications Phase III

Lexipafant vs. BN-52021 and WEB-2170: Equivalent Efficacy at Half the Dose in Reducing Bacterial Translocation in Acute Pancreatitis

In a rat acute pancreatitis model comparing three PAF antagonists head-to-head, lexipafant at 5 mg/kg i.v. produced statistically significant reduction in bacterial translocation to mesenteric lymph nodes and liver that was equivalent to WEB-2170 at 10 mg/kg and BN-52021 at 5 mg/kg [1]. There were no statistical differences in efficacy among the three treatment groups, yet lexipafant achieved this result at half the dose of WEB-2170. This dose-sparing attribute, combined with lexipafant's established human safety profile, suggests a therapeutic index advantage over WEB-2170, for which no human clinical data exist [2]. All three compounds failed to reduce bacterial translocation to the pancreas itself, indicating that lexipafant's differentiation is in systemic anti-translocation efficacy per unit dose rather than local pancreatic protection [1].

bacterial translocation acute pancreatitis mesenteric lymph nodes dose comparison

Lexipafant Neutrophil Functional Inhibition: Potent IC50 Values Against Superoxide Production, CD11b Expression, and Elastase Release in Human PMNs

In a dose-response study using human polymorphonuclear leukocytes (PMNs) from healthy volunteers, lexipafant inhibited PAF-enhanced superoxide (·O2-) production, CD11b adhesion molecule expression, and elastase release with IC50 values of 0.046 μM, 0.285 μM, and 0.05 μM, respectively [1]. These sub-micromolar IC50 values demonstrate that lexipafant is approximately 5.7-fold more potent at blocking superoxide production than CD11b upregulation, suggesting preferential suppression of the oxidative burst pathway over adhesion molecule expression. While no direct head-to-head PMN functional comparison with other PAF antagonists was performed in this study, the triple-endpoint IC50 characterization provides a quantitative functional benchmark that can be compared against other PAF antagonists tested under similar conditions [2]. The dose-dependent inhibition across all three neutrophil effector functions supports lexipafant's mechanism of action in reducing neutrophil-mediated tissue injury, which is directly relevant to multiple organ failure pathogenesis [1].

neutrophil superoxide elastase CD11b multiple organ failure

Lexipafant: First and Only PAF Antagonist with Clinical Safety Data Across Four Distinct Indications

Lexipafant is the only PAF receptor antagonist with published randomized, double-blind, placebo-controlled human safety data spanning four distinct clinical indications: acute pancreatitis (Phase II and Phase III), HIV-associated cognitive impairment, severe sepsis, and postsurgical adhesion prevention [1][2][3][4]. In HIV-associated cognitive impairment, lexipafant at 500 mg/day was safe and well tolerated, with 88% of patients completing the study at the originally assigned dose versus 93% for placebo [2]. In severe sepsis (n=131), the 28-day mortality rate was comparable between lexipafant (61.4%) and placebo (62.6%), confirming safety but no efficacy in this indication [3]. In acute pancreatitis, across Phase II and Phase III studies totaling over 370 patients, no significant safety signals emerged [1][4]. The aggregate human safety database for lexipafant spans more than 500 patients across four indications, a clinical exposure breadth not matched by WEB 2086, BN-52021, or UR-12670, which have either no published human data or only single small pilot studies [5].

clinical safety database HIV cognitive impairment severe sepsis acute pancreatitis human tolerability

Lexipafant Evidence-Backed Application Scenarios for Scientific Procurement Planning


Translational Research in Acute Pancreatitis: Organ Failure Intervention Studies

Lexipafant is the only PAF antagonist with Phase II and Phase III evidence of organ failure modification and reduction in pseudocyst formation in human acute pancreatitis. The Phase II trial demonstrated a 40-percentage-point improvement in organ failure recovery rate over placebo in severe patients, and the Phase III trial showed a significant reduction in pseudocyst formation from 14% to 5% (P=0.025) [1][2]. These data support lexipafant as the evidence-based reference standard for any translational pancreatitis program investigating PAF-mediated organ dysfunction or local complication prevention.

Multi-Organ Permeability and Endotoxemia Models Requiring Tissue-Selective PAF Inhibition

In rat endotoxemia, lexipafant demonstrated superior and broader inhibition of LPS-induced vascular permeability compared to UR-12670, achieving 100% inhibition in trachea and seminal vesicles versus 49% and 81% for UR-12670, and uniquely inhibiting thymic permeability [3]. Researchers requiring tissue-level discrimination of PAF antagonist efficacy—particularly in tracheal, thymic, or seminal vesicle vascular leakage models—should select lexipafant over UR-12670 based on this direct comparative evidence.

Neutrophil-Mediated Inflammation and Oxidative Burst Studies in Human Primary Cells

Lexipafant's published triple-endpoint human PMN functional inhibition profile (·O2- IC50 0.046 μM, CD11b IC50 0.285 μM, elastase IC50 0.05 μM) provides a quantitative benchmark for in vitro neutrophil biology studies that is unavailable for most comparator PAF antagonists [4]. Programs investigating neutrophil oxidative burst, adhesion molecule expression, or degranulation in the context of multiple organ failure or systemic inflammatory response syndrome can rely on lexipafant's established IC50 values for dose-ranging experimental design.

Clinical Translation Programs Requiring Pre-Established Human Safety Benchmarks Across Multiple Indications

Lexipafant's aggregate human safety database exceeds 500 patients across four distinct indications (acute pancreatitis, HIV cognitive impairment, severe sepsis, and postsurgical adhesion) [1][2][5][6]. No other PAF antagonist approaches this breadth of published human exposure. Preclinical programs anticipating IND/CTA filings or early-phase clinical trial design should prioritize lexipafant procurement to leverage the existing safety data package for regulatory submissions and to minimize uncertainty in first-in-human dose selection when transitioning from any PAF antagonist class.

Quote Request

Request a Quote for LEXIPAFANT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.